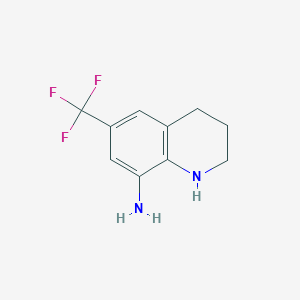

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine

説明

特性

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBKJDSUDBSMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a photocatalyst under visible light irradiation . Another approach involves the nucleophilic substitution of a suitable precursor with a trifluoromethylating agent like Ruppert’s reagent (CF₃SiMe₃) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: H₂O₂, KMnO₄

Reduction: LiAlH₄, NaBH₄

Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

- Quinoline N-oxides (oxidation)

- Tetrahydroquinoline derivatives (reduction)

- Substituted quinoline derivatives (substitution)

科学的研究の応用

Cholesteryl Ester Transfer Protein Inhibition

One of the notable applications of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is as an inhibitor of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial in managing cholesterol levels by preventing the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This mechanism is beneficial for treating conditions such as hyperlipidemia and arteriosclerotic diseases . The compound has shown promise in increasing HDL cholesterol levels while decreasing LDL cholesterol levels, making it valuable for cardiovascular health.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess activity against various bacterial strains and fungi. Specifically, compounds similar to 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine have shown effectiveness against pathogens such as Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Cancer Research

The compound has also been investigated for its anticancer properties. Studies have explored its effects on different cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The antiproliferative activity of various tetrahydroquinoline derivatives has been documented, indicating that modifications to the structure can enhance efficacy against cancer cells .

Neuropharmacological Effects

Research into neuropharmacological applications has revealed that compounds related to 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine may interact with dopamine receptors. Certain derivatives have been identified as biased agonists at D2 dopamine receptors, which could have therapeutic implications for psychiatric disorders such as schizophrenia . This highlights the potential for developing new treatments based on this compound's structural framework.

Synthesis and Structural Modifications

The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine involves several methods that focus on achieving high yields and purity. Techniques such as asymmetric synthesis and optical resolution are commonly employed to produce optically active derivatives suitable for pharmaceutical applications . Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of these compounds.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors by increasing the lipophilicity and electronic effects of the molecule . This can lead to the inhibition of key enzymes or modulation of receptor activity, resulting in therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine, we compare it with structurally related tetrahydroquinoline derivatives. Key differences in substituents, synthesis yields, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations

Substituent Effects on Lipophilicity and Bioavailability The –CF₃ group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs like 5,6,7,8-tetrahydroquinolin-8-amine (logP ~1.8) . This enhances membrane permeability, critical for CNS-targeting drugs. Fluorine substitution (e.g., compound 48) improves metabolic stability by resisting cytochrome P450 oxidation, a feature shared with the –CF₃ group in the target compound .

The –CF₃ group may require specialized reagents (e.g., trifluoromethylation agents) or protective strategies during synthesis, as seen in related trifluoroethylamine derivatives .

The –CF₃ group’s electron-withdrawing nature may modulate receptor binding kinetics, as observed in studies where –CF₃ substituents altered agonist efficacy at mu-opioid receptors .

生物活性

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound of interest due to its potential biological activities. This compound belongs to the tetrahydroquinoline family, which has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

- Chemical Formula : C10H11F3N2

- CAS Number : 1779120-24-9

- Molecular Weight : 216.21 g/mol

The trifluoromethyl group contributes to the compound's lipophilicity and may influence its interaction with biological targets.

Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydroquinoline, including 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine, exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related compounds suppressed lipopolysaccharide (LPS)-induced inflammation in microglial cells. The IC50 values for these compounds ranged from 20 to 40 µM for pro-inflammatory mediators such as IL-6 and NO .

Anticancer Activity

The anticancer potential of tetrahydroquinoline derivatives has been explored in various studies. In one notable case study, compounds similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine were tested against different cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner .

The biological activity of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine may be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cancer progression, including NF-κB and MAPK pathways .

- Interaction with Receptors : Some studies suggest that tetrahydroquinoline derivatives interact with various receptors in the central nervous system (CNS), potentially influencing neuroinflammatory responses .

Study on Anti-inflammatory Effects

A recent study evaluated the impact of tetrahydroquinoline derivatives on LPS-stimulated BV2 microglial cells. The results indicated that 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine significantly reduced the levels of pro-inflammatory cytokines and inhibited cell migration .

| Compound | IC50 (µM) for IL-6 | IC50 (µM) for TNF-α |

|---|---|---|

| HSR1101 | 20 | <30 |

| HSR1102 | 25 | <30 |

| HSR1103 | 40 | ~70 |

Study on Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine were found to exhibit potent cytotoxicity against human cancer cells. The study reported an IC50 value of approximately 15 µM for one derivative when tested against breast cancer cells .

Q & A

Q. What are the common synthetic routes for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine, and what key characterization techniques validate its purity and structure?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) with DavePhos ligand in toluene at 90°C facilitates coupling between halogenated intermediates and trifluoromethyl-substituted precursors . Post-synthesis, purification via thin-layer chromatography (TLC) or column chromatography is critical. Structural validation employs:

- ¹H/¹³C NMR : Confirms substituent positions and integration ratios (e.g., δ 7.67 ppm for thiophene protons in derivatives) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 357.2 for compound 50) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen bonding patterns in crystalline derivatives .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR : Coupling constants (e.g., J = 5.7 Hz in compound 47) distinguish axial/equatorial substituents in the tetrahydroquinoline ring. Aromatic proton splitting patterns identify substitution on the quinoline core .

- X-ray Crystallography : Provides absolute stereochemistry for chiral centers. For example, iron(II) complexes with tetrahydroquinoline ligands show distinct coordination geometries in ε-caprolactone ring-opening polymerization (ROP) catalysts .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

Methodological Answer:

- CXCR4 Antagonism : (S)-5,6,7,8-tetrahydroquinolin-8-amine derivatives are screened via competitive binding assays using fluorescently labeled ligands (e.g., AMD3100) in T-cell migration studies .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) employ fluorescence polarization or calorimetry for derivatives like thiophene-2-carboximidamide analogs .

Advanced Research Questions

Q. What mechanistic insights explain its role in ε-caprolactone ring-opening polymerization (ROP) catalysis?

Methodological Answer: Iron(II) complexes with tetrahydroquinoline ligands act as Lewis acid catalysts. Mechanistic studies (kinetic isotope effects, DFT calculations) reveal:

- Coordination Geometry : Tetrahydroquinoline’s amine group binds Fe²⁺, polarizing the ε-caprolactone carbonyl and facilitating nucleophilic attack by initiating alcohols .

- Stereoselectivity : Chiral ligands (e.g., L1–L4) induce enantioselectivity via steric effects, as shown by >90% ee in ROP products .

Q. How do substituent variations (e.g., trifluoromethyl vs. methyl) impact biological activity, and how is this analyzed experimentally?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., compound 48a: dimethylamino vs. pyrrolidinyl in compound 49) .

- Pharmacological Profiling : Compare binding affinities (Kᵢ) in receptor assays (e.g., CXCR4) or cytotoxicity in cancer cell lines (e.g., IC₅₀ in MTT assays). Fluorine substitution (e.g., 8-fluoro in compound 31) enhances metabolic stability, quantified via liver microsome assays .

Q. How can researchers troubleshoot low yields in N-alkylation steps during synthesis?

Methodological Answer:

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell line variability: HEK293 vs. HeLa for CXCR4 antagonism) .

- Orthogonal Validation : Confirm binding data using surface plasmon resonance (SPR) alongside fluorescence polarization to rule out artifacts .

- Computational Docking : Identify binding pose discrepancies (e.g., AutoDock Vina vs. Glide) for derivatives with conflicting IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。